molecular formula C7H5BrF2O B12833764 1-Bromo-2,5-difluoro-3-methoxybenzene

1-Bromo-2,5-difluoro-3-methoxybenzene

Cat. No.: B12833764
M. Wt: 223.01 g/mol
InChI Key: FGCFWHLFLHQXIU-UHFFFAOYSA-N
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Description

Significance of Aromatic Compounds in Synthetic Chemistry

Aromatic compounds are a cornerstone of organic chemistry, characterized by their stable, cyclic, and planar structure with delocalized pi-electrons. sigmaaldrich.comrsc.org This electronic configuration, known as aromaticity, confers unique stability. rsc.org Far from being inert, their electron-rich nature makes them key participants in a wide array of chemical transformations, most notably electrophilic aromatic substitution. chemicalbook.com Their structural motifs are fundamental to countless natural products and synthetic molecules. Consequently, aromatic compounds serve as essential starting materials and intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, polymers, and advanced materials for the electronics and nanotechnology sectors. sigmaaldrich.comnih.gov

Distinctive Characteristics of Fluorinated and Brominated Arenes

The introduction of halogen atoms onto an aromatic ring profoundly alters its chemical and physical properties.

Fluorinated Arenes: The incorporation of fluorine, the most electronegative element, imparts distinct characteristics. The strong carbon-fluorine (C-F) bond and the small size of the fluorine atom can enhance metabolic stability and bioavailability in drug candidates, making fluorinated arenes highly sought after in medicinal chemistry. bldpharm.com From an electronic standpoint, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack compared to benzene (B151609). stenutz.eu However, it can also donate electron density through a resonance effect (+M). stenutz.eu

Brominated Arenes: Bromine, being less electronegative than fluorine, has a weaker inductive effect. The carbon-bromine (C-Br) bond is significantly weaker than the C-F bond, making bromoarenes versatile intermediates in synthesis. They are particularly valuable in cross-coupling reactions (e.g., Suzuki, Heck, Stille couplings), where the bromine atom can be readily substituted with carbon or other functional groups, facilitating the construction of complex molecular architectures. stenutz.eu Like other halogens, bromine is also an ortho-, para-director in electrophilic aromatic substitution reactions. stenutz.eu Oxidative bromination techniques offer environmentally friendlier pathways for their synthesis. bldpharm.com

The Role of Methoxy (B1213986) Substituents in Aromatic Reactivity

The methoxy group (-OCH₃) is a powerful electron-donating group through resonance (+M effect), where the lone pairs on the oxygen atom delocalize into the aromatic ring. nih.gov This effect significantly increases the electron density of the ring, particularly at the ortho and para positions. nih.gov As a result, the methoxy group is a strong activating group, making the aromatic ring much more reactive towards electrophiles than unsubstituted benzene—often by several orders of magnitude. nih.gov Although oxygen is also electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is typically dominant in determining the outcome of electrophilic aromatic substitution reactions. nih.gov This strong activating and ortho-, para-directing nature makes the methoxy group a crucial tool for controlling regioselectivity in organic synthesis.

Contextualizing 1-Bromo-2,5-difluoro-3-methoxybenzene within Substituted Benzene Chemistry

The compound this compound is a polysubstituted benzene. The nomenclature of such compounds follows a system where the substituents are located by numbering the carbon atoms of the ring to assign the lowest possible numbers to the substituent positions.

In this specific molecule, the benzene ring is decorated with three distinct substituents: one bromine atom, two fluorine atoms, and one methoxy group. The reactivity and chemical behavior of this compound would be dictated by the complex interplay of the electronic and steric effects of these groups.

Inductive Effects: All three halogen atoms (one bromine, two fluorine) would exert a strong electron-withdrawing inductive effect, deactivating the ring.

Resonance Effects: The methoxy group would be a strong electron-donating group via resonance, activating the ring. The halogens also have a weaker electron-donating resonance effect.

Directing Effects: The methoxy group is a strong ortho-, para-director. The fluorine and bromine atoms are also ortho-, para-directors. The ultimate regioselectivity of any substitution reaction on this ring would depend on the combined influence of these competing factors.

A detailed analysis of its properties, synthesis, and reactivity is not possible due to the lack of specific published research.

An exploration of the synthetic pathways toward this compound reveals a complex challenge in regiochemical control. This article delves into the strategic considerations for precursor selection and the investigation of direct bromination methods, highlighting the intricate interplay of substituent effects in electrophilic aromatic substitution.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrF2O

Molecular Weight

223.01 g/mol

IUPAC Name

1-bromo-2,5-difluoro-3-methoxybenzene

InChI

InChI=1S/C7H5BrF2O/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3

InChI Key

FGCFWHLFLHQXIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)Br)F

Origin of Product

United States

Reactivity and Transformation Pathways of 1 Bromo 2,5 Difluoro 3 Methoxybenzene

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution is a key reaction pathway for highly substituted, electron-deficient aromatic rings. masterorganicchemistry.comlibretexts.org The presence of strong electron-withdrawing groups facilitates the attack of a nucleophile on the ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of a leaving group restores the aromaticity of the ring.

The bromine atom in 1-Bromo-2,5-difluoro-3-methoxybenzene can be displaced by a variety of nucleophiles. This reaction is facilitated by the presence of the two electron-withdrawing fluorine atoms, which activate the ring towards nucleophilic attack.

Amines, thiols, and alkoxides are effective nucleophiles in SNAr reactions of activated aryl halides. nih.gov For instance, the displacement of a halide by an amine is a common method for the synthesis of substituted anilines. Similarly, thiolates can displace halides to form aryl thioethers, and alkoxides yield aryl ethers. While specific studies on this compound are not prevalent, the general reactivity patterns of activated aryl halides suggest that it would react with these nucleophiles. The reaction would typically proceed by the addition of the nucleophile to the carbon bearing the bromine atom, followed by the elimination of the bromide ion. libretexts.org

ReactantNucleophileProduct Type
This compoundAmine (e.g., R-NH2)Substituted Aniline (B41778)
This compoundThiol (e.g., R-SH)Aryl Thioether
This compoundAlkoxide (e.g., R-O⁻)Aryl Ether

The reactivity and regioselectivity of SNAr reactions are profoundly influenced by the electronic properties of the substituents on the aromatic ring.

Fluorine Atoms: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. masterorganicchemistry.com In SNAr reactions, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex. stackexchange.com The strong inductive effect of fluorine stabilizes this negatively charged intermediate, thereby increasing the reaction rate. stackexchange.com The two fluorine atoms in this compound, positioned ortho and para to the bromine atom, are expected to significantly activate the ring for nucleophilic substitution at the C-1 position.

The regioselectivity of the reaction, meaning which halide is replaced, is also dictated by these electronic factors. The cumulative electron-withdrawing effect of the two fluorine atoms makes the carbon atom attached to the bromine the most electrophilic site, thus favoring the replacement of the bromine atom.

While bromine is generally a better leaving group than fluorine in many substitution reactions, in the context of SNAr, fluorine can also be displaced. masterorganicchemistry.com This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine. The subsequent C-F bond cleavage is fast as it leads to the restoration of the aromatic system.

The replacement of a fluorine atom in an SNAr reaction often requires more forcing conditions, such as higher temperatures or the use of very strong nucleophiles. The presence of other activating groups on the ring is also crucial. In this compound, the replacement of a fluorine atom would be in competition with the replacement of the bromine atom. Given that the C-Br bond is weaker than the C-F bond, displacement of bromine is generally favored. However, under specific conditions and with particular nucleophiles, the displacement of a fluorine atom might be observed.

Replacement of Fluorine Atom (Less Common)

Electrophilic Aromatic Substitution Reactions

The directing effects of the substituents in this compound are as follows:

Methoxy (B1213986) Group (-OCH3): The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. quora.comlibretexts.org

Fluorine Atoms (-F): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during ortho and para attack. libretexts.org

Bromine Atom (-Br): Similar to fluorine, bromine is a deactivating, ortho, para-directing group.

In this compound, the powerful activating and directing effect of the methoxy group is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the methoxy group. The positions ortho to the methoxy group are C-2 and C-4. The C-2 position is already substituted with a fluorine atom. The C-4 position is unsubstituted. The position para to the methoxy group is C-6, which is also unsubstituted.

Considering the steric hindrance from the adjacent bromine and fluorine atoms, electrophilic attack at the C-4 and C-6 positions is most plausible. The precise outcome of an electrophilic substitution reaction, such as nitration or bromination, would depend on the specific reaction conditions and the nature of the electrophile. For example, nitration is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.com Bromination can be achieved using bromine in the presence of a Lewis acid catalyst. wku.edu

Halogenation, Nitration, and Sulfonation Studies

While specific, peer-reviewed studies detailing the halogenation, nitration, and sulfonation of this compound are not extensively documented in readily available literature, the outcomes of such reactions can be predicted based on established principles of electrophilic aromatic substitution. The reaction involves an electrophile attacking the electron-rich benzene (B151609) ring. libretexts.org The substitution pattern is determined by the directing effects of the existing groups. For this molecule, the two available positions for substitution are C4 and C6. The presence of commercially available compounds like 1-bromo-2,5-difluoro-4-nitrobenzene suggests that nitration at the C4 position is a feasible transformation.

Deactivation and Directing Effects of Substituents

Methoxy Group (-OCH₃): The methoxy group at C3 is a strong activating group. Through its electron-donating resonance effect (+R), it significantly increases the electron density of the aromatic ring, particularly at the positions ortho (C2, C4) and para (C6) to itself. This makes the ring more susceptible to electrophilic attack.

Bromine Atom (-Br): Similar to fluorine, the bromine atom at C1 is a deactivating, ortho, para-director due to the combination of its -I and +R effects.

The following table summarizes the characteristics of the substituents on the ring.

SubstituentPositionElectronic EffectRing ActivityDirecting Effect
-BrC1Inductive Withdrawal (-I), Resonance Donation (+R)Deactivatingortho, para
-FC2Inductive Withdrawal (-I), Resonance Donation (+R)Deactivatingortho, para
-OCH₃C3Inductive Withdrawal (-I), Strong Resonance Donation (+R)Activatingortho, para
-FC5Inductive Withdrawal (-I), Resonance Donation (+R)Deactivatingortho, para

Competition Between Ortho/Meta/Para Positions

For an incoming electrophile, the two unsubstituted positions on the ring are C4 and C6. The final substitution pattern is determined by the synergistic and antagonistic effects of the existing groups.

Attack at C4: This position is ortho to the methoxy group and meta to the bromine and the C5-fluorine. The strong activating and ortho, para-directing methoxy group strongly favors substitution at this position.

Attack at C6: This position is para to the methoxy group, ortho to the C5-fluorine, and meta to the C2-fluorine and the bromine. The methoxy group also activates this position.

The methoxy group is the most powerful activating group on the ring, and its directing effect will dominate. Both C4 (ortho) and C6 (para) are activated by the methoxy group. However, the C6 position is sterically more accessible than the C4 position, which is flanked by the methoxy group and the C5-fluorine. Conversely, the C4 position is electronically more activated by the methoxy group. In many cases involving strongly activating groups, the para product is favored over the ortho product due to reduced steric hindrance. Therefore, electrophilic substitution is most likely to occur at the C6 position, though a mixture of C4 and C6 substituted products is possible.

Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond at the C1 position serves as a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Palladium catalysts are exceptionally effective for coupling aryl halides like this compound with a wide range of partners. The general reactivity order for aryl halides in these couplings is I > Br > OTf > Cl, making the bromo-substituent a suitable reaction site. youtube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is widely used for the formation of biaryl compounds. rsc.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.orgresearchgate.net

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne, using a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide, catalyzed by a palladium or nickel complex. organic-chemistry.orgwikipedia.org It is valued for its high functional group tolerance.

The table below outlines these common palladium-catalyzed reactions.

Coupling ReactionCoupling PartnerBond FormedTypical Catalyst System
Suzuki-Miyaura Organoboron (e.g., R-B(OH)₂)C(sp²)-C(sp²), C(sp²)-C(sp³)Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Heck Alkene (e.g., H₂C=CHR)C(sp²)-C(sp²)Pd(0) source (e.g., Pd(OAc)₂), Ligand, Base (e.g., Et₃N)
Sonogashira Terminal Alkyne (e.g., H-C≡C-R)C(sp²)-C(sp)Pd(0) complex, Cu(I) salt (e.g., CuI), Base (e.g., Amine)
Negishi Organozinc (e.g., R-ZnX)C(sp²)-C(sp²), C(sp²)-C(sp³)Pd(0) or Ni(0) complex
Ligand Effects and Catalyst Turnover

The choice of ligand coordinated to the palladium center is critical for the success of cross-coupling reactions. Ligands stabilize the palladium catalyst, influence its reactivity, and control the selectivity of the reaction. For substrates like this compound, which possess multiple substituents, the ligand's properties can be tuned to optimize reaction outcomes.

Ligand Type: Bulky, electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃, SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are often employed. These ligands promote the initial oxidative addition step of the aryl bromide to the Pd(0) center and facilitate the final reductive elimination step, leading to higher catalyst turnover numbers (TON) and turnover frequencies (TOF). nsf.gov

Catalyst Turnover: High turnover numbers indicate a more efficient and stable catalyst, allowing for lower catalyst loadings (measured in mol% or even parts-per-million, ppm). youtube.com This is economically and environmentally advantageous, particularly in industrial applications, as it reduces the cost and minimizes palladium contamination in the final product. Catalyst deactivation can occur through various pathways, and the ligand plays a key role in preventing these processes. nsf.govresearchgate.net

Scope and Limitations with Different Coupling Partners

The utility of this compound in cross-coupling reactions is defined by its compatibility with a range of coupling partners.

Scope: A broad array of functional groups on the coupling partner are generally tolerated in modern palladium-catalyzed reactions.

In Suzuki-Miyaura couplings, aryl, heteroaryl, vinyl, and even some alkyl boronic acids/esters can be used.

The Heck reaction works well with both electron-deficient and electron-rich alkenes, though reaction conditions may need adjustment. beilstein-journals.org

Sonogashira couplings accommodate a wide variety of terminal alkynes, including those bearing aryl, alkyl, and silyl (B83357) groups. researchgate.net

Negishi couplings are known for their broad scope, including the use of sp³, sp², and sp hybridized organozinc reagents. organic-chemistry.org

Limitations:

Steric Hindrance: The fluorine atom at the C2 position, ortho to the bromine, can introduce steric hindrance. This may slow down the rate of oxidative addition or affect the subsequent steps in the catalytic cycle, potentially requiring more forcing conditions or specialized, highly active catalyst systems.

Competitive Reactivity: While the C-Br bond is significantly more reactive than C-F bonds in palladium-catalyzed couplings, extremely harsh conditions could potentially lead to side reactions involving C-F bond activation, although this is generally not observed under standard coupling protocols.

Homocoupling: A common side reaction, particularly in Sonogashira (Glaser coupling) and Suzuki reactions, is the homocoupling of the coupling partners. This can often be minimized by careful control of reaction conditions, such as the choice of base, solvent, and the exclusion of oxygen.

Copper-Mediated Coupling Reactions

This compound serves as a versatile substrate in copper-mediated coupling reactions, primarily through the activation of its carbon-bromine bond. The classic Ullmann reaction, which involves the copper-catalyzed coupling of aryl halides, is a key transformation. organic-chemistry.org This can lead to the formation of symmetric biaryl compounds through homocoupling or be adapted for cross-coupling reactions.

The Ullmann condensation, or Ullmann-type reaction, extends this reactivity to the formation of carbon-oxygen bonds, producing diaryl ethers. organic-chemistry.orgmdpi.com In this process, this compound can react with a phenol (B47542) in the presence of a copper catalyst and a base. The reactivity of the aryl halide in these reactions generally follows the trend of I > Br > Cl. mdpi.com While traditional Ullmann conditions often required harsh temperatures, modern catalytic systems, including those using copper nanoparticles (Cu-NPs) or ligated copper species, can facilitate these couplings under milder conditions. mdpi.com For instance, copper-catalyzed Ullmann-type couplings can proceed efficiently in solvents like DMSO or DMF at temperatures around 90-120 °C. mdpi.commdpi.com The reaction mechanism is believed to involve an organocopper intermediate. organic-chemistry.org In on-surface synthesis studies, aryl halides react on a copper surface to form an organometallic intermediate where a copper adatom coordinates with two aryl groups before the final C-C bond formation. nsf.gov

Reaction TypeReagents & ConditionsPotential ProductNotes
Ullmann HomocouplingCopper powder or Cu(I) salt, high temperature (e.g., ~200 °C)3,3'-Dimethoxy-2,2',5,5'-tetrafluorobiphenylClassic method for forming symmetric biaryls from aryl halides. organic-chemistry.org
Ullmann Condensation (Ether Synthesis)Phenol (Ar'OH), Cu catalyst (e.g., CuI, Cu-NPs), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMSO, DMF), 90-120 °C1-(Aryloxy)-2,5-difluoro-3-methoxybenzeneForms a diaryl ether linkage. The reaction scope has been expanded by modern catalysts. mdpi.commdpi.com

Nickel and Cobalt Catalysis

The carbon-bromine bond in this compound is amenable to cross-coupling reactions catalyzed by other transition metals, notably nickel and cobalt. These catalysts offer alternative and often milder pathways for forming new carbon-carbon and carbon-heteroatom bonds.

Nickel-catalyzed cross-coupling reactions are highly effective for aryl halides. udel.edu For example, Suzuki-Miyaura couplings with arylboronic acids can be used to introduce a new aryl group at the position of the bromine atom. beilstein-journals.org Similarly, Negishi couplings with organozinc reagents are also well-established using nickel catalysts. core.ac.uk These reactions often exhibit broad functional group tolerance, which is crucial for a multi-substituted substrate like this compound. udel.educore.ac.uk

Cobalt catalysis, while less common than palladium or nickel for simple cross-couplings, is effective for specific transformations like carbonylations. researchgate.net A simple cobalt catalyst under visible light irradiation can facilitate the aminocarbonylation of aryl halides to produce amides. researchgate.net Other cobalt-catalyzed reactions include cyclopropanations and hetero-Diels-Alder reactions, though these typically involve reactions with alkenes or dienes rather than direct transformation of the aryl halide itself. acs.org

Catalyst SystemReaction TypeReagents & ConditionsPotential Product
NickelSuzuki-Miyaura CouplingArylboronic acid (Ar'B(OH)₂), Ni catalyst, Base1-Aryl-2,5-difluoro-3-methoxybenzene
NickelNegishi CouplingOrganozinc reagent (Ar'ZnX), Ni catalyst1-Aryl-2,5-difluoro-3-methoxybenzene
CobaltAminocarbonylationAmine (R₂NH), CO source, Co catalyst, Visible lightN,N-Dialkyl-2,5-difluoro-3-methoxybenzamide

Functional Group Interconversions

Reduction of Bromine to Hydrogen

The bromine atom on this compound can be selectively removed and replaced with a hydrogen atom through a process known as hydrodebromination. This transformation is synthetically useful when the bromine atom has served its purpose as a directing or blocking group. nih.govacs.org

Several methods are available for the reductive dehalogenation of aryl bromides. organic-chemistry.org A common and effective approach is catalytic hydrogenation, typically using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst under neutral conditions. organic-chemistry.orgresearchgate.net This method shows good functional group tolerance, and bromides can be selectively reduced in the presence of groups like ketones or even chloro substituents. organic-chemistry.org

More recent advancements include light-mediated debromination. acs.orgacs.org Photoredox catalysis, using a photosensitizer under visible light irradiation in combination with a hydrogen atom donor like tris(trimethylsilyl)silane (B43935) (TTMSS), can efficiently reduce unactivated aryl bromides at room temperature. acs.org This mild technique is compatible with a wide range of functional groups. acs.org

MethodReagents & ConditionsProductNotes
Catalytic HydrogenationH₂, 10% Pd/C, Solvent (e.g., EtOH)1,4-Difluoro-2-methoxybenzeneA classic, effective method for debromination. organic-chemistry.orgresearchgate.net
Photoredox CatalysisPhotocatalyst (e.g., Ir or Ru complex), TTMSS, DIPEA, Visible light, Room temperature1,4-Difluoro-2-methoxybenzeneA modern, mild method with high functional group tolerance. acs.orgacs.org
Micellar CatalysisNaBH₄, Pd catalyst (e.g., Fu's catalyst), Surfactant (e.g., 'Nok'), Water, Room temperature1,4-Difluoro-2-methoxybenzeneAn environmentally friendly process performed in water. nih.gov

Oxidation Reactions (e.g., Ring Oxidation, Methoxy Oxidation)

The oxidation of this compound can potentially occur at the aromatic ring or at the methoxy group. The aromatic ring is electron-deficient due to the presence of three halogen atoms (one bromine, two fluorine), which generally makes electrophilic attack and subsequent ring oxidation challenging.

Oxidation at the methoxy group, known as oxidative demethylation, is a more probable pathway. Research on other methoxylated aromatic compounds has shown that this transformation is common. nih.govrsc.org For example, the oxidation of various methoxyflavones by human cytochrome P450 enzymes preferentially leads to O-demethylation over ring oxidation. nih.gov In other chemical systems, the oxidation of phenols containing both methoxy and bromo groups using reagents like sodium bismuthate or lead tetra-acetate resulted primarily in products from demethylation rather than debromination. rsc.org While a direct oxidation study on this compound is not available, these findings suggest that oxidative conditions would likely target the methoxy group, potentially leading to the corresponding phenol or subsequent quinone-like structures if the ring were further oxidized after initial demethylation.

Reactions at the Methoxy Group

Demethylation Reactions to Phenols

The most significant reaction at the methoxy group of this compound is its cleavage to form the corresponding phenol, 1-Bromo-2,5-difluoro-3-hydroxybenzene. This transformation is a crucial step in the synthesis of many complex molecules.

The premier reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). mdma.chtandfonline.com This method is highly efficient and proceeds at or below room temperature, a significant advantage over older methods that required high temperatures with reagents like hydriodic acid. orgsyn.org The reaction is initiated by the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen, followed by the cleavage of the methyl-oxygen bond to release methyl bromide. mdma.ch Subsequent hydrolysis of the resulting aryloxy-dibromoborane intermediate yields the final phenol. mdma.chorgsyn.org The procedure is compatible with a wide array of functional groups, including halogens, making it ideal for a substrate like this compound. mdma.chorgsyn.org Typically, one mole of BBr₃ is used per ether group. mdma.ch Recent computational studies suggest a mechanism where one equivalent of BBr₃ may be capable of cleaving up to three equivalents of an aryl methyl ether. researchgate.net

Reaction TypeReagents & ConditionsProductNotes
O-Demethylation1. BBr₃, Dry DCM, 0 °C to room temp. 2. Aqueous workup (H₂O)1-Bromo-2,5-difluoro-3-phenolHighly efficient and widely used method for cleaving aryl methyl ethers under mild conditions. orgsyn.orgcommonorganicchemistry.com

Stability under Various Reaction Conditions

Comprehensive, systematic studies on the stability of this compound under a wide array of reaction conditions are not extensively documented in publicly available scientific literature. However, its stability can be inferred from its successful application in specific synthetic transformations and by considering the chemical nature of its constituent functional groups.

The compound's stability has been demonstrated in the context of palladium-catalyzed cross-coupling reactions. Specifically, it has been used as a substrate in a thioetherification reaction. This indicates that this compound is stable under the conditions required for this type of transformation, which typically involve the use of a palladium catalyst, a phosphine ligand, and a base at elevated temperatures.

Known Reaction Stability of this compound
Reagent/ConditionRoleObservation
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))CatalystThe compound is stable and undergoes selective C-Br bond cleavage for cross-coupling, indicating the aromatic ring and the methoxy and fluoro groups are inert under these conditions.
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Ligand
Cs₂CO₃ (Caesium carbonate)Base

Based on the known reactivity of related polyhalogenated and methoxy-substituted aromatic compounds, the following general stability profile under various other conditions can be anticipated:

Thermal Stability: The presence of multiple carbon-fluorine bonds generally imparts significant thermal stability to aromatic compounds. The C-F bond is the strongest single bond to carbon, and the C-Br bond is also relatively robust. It is expected that this compound would exhibit good thermal stability and would likely require high temperatures for thermal decomposition. The initial step in the thermal decomposition of similar dimethoxybenzenes is often the homolysis of a methoxy bond. nih.gov

Acidic Conditions: The methoxy group is susceptible to cleavage under strongly acidic conditions, particularly with heating, which would proceed via protonation of the ether oxygen followed by nucleophilic attack to yield a phenol. For instance, anisole (B1667542) undergoes acidic hydrolysis to yield phenol and methanol. youtube.com The electron-withdrawing fluorine and bromine atoms would decrease the basicity of the methoxy oxygen, potentially requiring harsher acidic conditions for cleavage compared to unsubstituted anisole. The aromatic ring itself is deactivated towards electrophilic attack due to the inductive effects of the halogens, but reactions like sulfonation can occur under strong acidic conditions. rsc.org

Basic Conditions: The compound is stable to moderate bases like caesium carbonate, as evidenced by its use in palladium-catalyzed coupling reactions. Stronger bases, particularly at elevated temperatures, could potentially lead to nucleophilic aromatic substitution of one of the fluorine atoms, which are activated by the other electron-withdrawing groups. Elimination reactions to form a benzyne (B1209423) intermediate are also a possibility with very strong bases, although this is less common for bromofluoroaromatics compared to their chloro- or bromo-analogs.

Oxidizing and Reducing Conditions: The aromatic ring is generally robust towards oxidation, except under very harsh conditions that would likely degrade the entire molecule. The methoxy group could be susceptible to oxidation. Under typical catalytic hydrogenation conditions, the C-Br bond could be susceptible to hydrogenolysis. The C-F bonds are highly resistant to reduction.

Mechanistic Investigations and Kinetics

Reaction Pathway Elucidation

Given the presence of strong electron-withdrawing fluorine atoms and a bromine atom, the aromatic ring of 1-Bromo-2,5-difluoro-3-methoxybenzene is rendered electron-deficient. This characteristic makes the compound a likely candidate for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com The SNAr pathway is common for aromatic rings bearing potent electron-withdrawing groups and a good leaving group. masterorganicchemistry.com In this molecule, the bromine atom or one of the fluorine atoms could potentially serve as the leaving group.

The methoxy (B1213986) group, while being electron-withdrawing inductively, is a resonance electron-donating group. Its influence on the regioselectivity of a potential SNAr reaction would be significant. Electrophilic aromatic substitution, on the other hand, is expected to be disfavored due to the deactivating nature of the halogen substituents.

In a hypothetical SNAr reaction, the attack of a nucleophile on the carbon atom bearing a leaving group would lead to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is a crucial factor in the feasibility of the SNAr reaction. The negative charge in the Meisenheimer complex is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing substituents. For this compound, the fluorine atoms at positions 2 and 5 would effectively stabilize the negative charge of the intermediate through their strong inductive effects. The isolation and characterization of such intermediates are key to confirming the SNAr mechanism, as has been done for other electron-poor aromatic systems. masterorganicchemistry.com

The SNAr reaction typically proceeds through a two-step mechanism, with the formation of the Meisenheimer complex being the rate-determining step in many cases. The transition state for this step would involve the partial formation of the new bond with the incoming nucleophile and the partial localization of the negative charge onto the aromatic ring. According to the Hammond postulate, the structure of this transition state would more closely resemble the high-energy Meisenheimer intermediate.

Transition state theory (TST) provides a framework for understanding the energetic requirements of this process. wikipedia.org However, without specific experimental or computational data for this compound, a quantitative analysis of the transition state energy and structure is not possible.

Kinetic Studies

Specific kinetic studies on this compound are not available in the reviewed literature. Therefore, the following discussion is based on general principles of reaction kinetics for similar compounds.

For a bimolecular SNAr reaction where the formation of the Meisenheimer complex is the rate-determining step, the rate law would be expected to be second order, showing a first-order dependence on the concentration of both the substrate (this compound) and the nucleophile.

Rate = k [this compound] [Nucleophile]

Experimental determination of the rate law would be necessary to confirm this hypothesis and to determine the value of the rate constant, k.

Interactive Data Table: Hypothetical Rate Law Parameters

Since no experimental data is available, a data table for rate law determination cannot be populated with factual information. A hypothetical table is presented for illustrative purposes only.

Reaction ComponentOrder of Reaction
This compound1 (Hypothetical)
Nucleophile1 (Hypothetical)
Overall Order 2 (Hypothetical)

The activation energy (Ea) and other thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation are crucial for understanding the temperature dependence and the molecularity of the transition state. These parameters are typically determined from the temperature dependence of the rate constant using the Arrhenius or Eyring equations. wikipedia.org In the absence of kinetic data for reactions involving this compound, no values for these parameters can be provided.

Interactive Data Table: Thermodynamic Parameters

As no experimental data has been found, this table remains empty.

ParameterValue
Activation Energy (Ea)Data not available
Enthalpy of Activation (ΔH‡)Data not available
Entropy of Activation (ΔS‡)Data not available

Isotope Labeling Studies

Isotope labeling studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. pharmacy180.com For instance, a kinetic isotope effect (KIE) could be observed by replacing one of the atoms in the reacting molecule with one of its heavier isotopes. libretexts.org In the context of an SNAr reaction of this compound, if the cleavage of a C-H bond were part of the rate-determining step (which is not typical for a standard SNAr mechanism but can occur in certain base-catalyzed eliminations), substituting a hydrogen atom with deuterium (B1214612) would be expected to result in a primary kinetic isotope effect. pharmacy180.com

No isotope labeling studies for this compound have been reported in the scientific literature. Therefore, no experimental data on kinetic isotope effects or other mechanistic insights derived from such studies can be presented.

Computational Mechanistic Modeling (e.g., DFT Transition State Calculations)

Computational mechanistic modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction pathways of substituted aromatic compounds. While specific DFT transition state calculations for this compound are not extensively documented in publicly available literature, we can infer its likely reactivity through computational studies of analogous systems. The presence of fluoro and methoxy substituents on the benzene (B151609) ring, along with a bromo leaving group, suggests that a plausible reaction pathway under appropriate conditions (e.g., strong base) is the formation of a highly reactive benzyne (B1209423) intermediate.

Theoretical investigations into the formation of benzynes and their subsequent reactions, such as Diels-Alder cycloadditions, provide significant insights into the transition states and kinetics of these processes. researchgate.netrsc.org DFT calculations are instrumental in determining the geometries of reactants, transition states, and products, as well as their relative energies. arxiv.orgyoutube.com

A plausible and computationally explorable reaction for this compound is its conversion to a difluoro-methoxybenzyne intermediate, followed by trapping with a diene like furan. DFT studies on similar benzyne-furan cycloadditions reveal that the reaction proceeds through a concerted, albeit often asynchronous, transition state. researchgate.netacs.org The activation energy and the exothermicity of such reactions are influenced by the electronic nature of the substituents on both the benzyne and the diene. researchgate.netresearchgate.net

Below is an interactive data table showcasing hypothetical, yet representative, data from a DFT study on the transition state of a benzyne-furan Diels-Alder reaction, analogous to what would be expected for a derivative of this compound.

Table 1: Representative DFT Calculation Results for an Analogous Benzyne-Furan Diels-Alder Reaction

ParameterTransition State (TS)Product
Energetics (kcal/mol)
Activation Energy (ΔE‡)15.8-
Reaction Energy (ΔErxn)--35.2
Geometric Parameters (Å)
Forming C1-Cα Bond Length2.151.52
Forming C2-Cβ Bond Length2.281.53

Note: The data presented in this table is illustrative and based on typical values found in DFT studies of benzyne cycloaddition reactions for analogous compounds. It does not represent experimentally verified data for this compound.

The computational analysis of such reactions often involves methods like the nudged elastic band (NEB) or similar techniques to locate the minimum energy path and the transition state structure. arxiv.org The nature of the substituents (electron-donating or -withdrawing) on the benzyne ring can significantly impact the stability of the transition state and, consequently, the reaction rate. researchgate.netrsc.org For instance, the methoxy group (electron-donating) and fluorine atoms (electron-withdrawing) on the benzyne derived from this compound would have competing effects that only detailed computational modeling could fully resolve.

Furthermore, computational models can predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to validate the proposed structures and mechanisms. researchgate.net The analysis of frontier molecular orbitals (HOMO-LUMO) of the benzyne and the diene can also offer qualitative insights into the reactivity and regioselectivity of the cycloaddition. mdpi.com

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-Bromo-2,5-difluoro-3-methoxybenzene, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR.

Detailed Chemical Shift Assignments

Specific chemical shift assignments for this compound are not available in the reviewed literature. A hypothetical analysis would predict two signals in the aromatic region of the ¹H NMR spectrum and a singlet for the methoxy (B1213986) protons. The ¹³C NMR spectrum would show seven distinct signals: six for the aromatic carbons and one for the methoxy carbon. The ¹⁹F NMR would display two signals for the two non-equivalent fluorine atoms. However, without experimental data, exact ppm values cannot be provided.

Coupling Constant Analysis for Stereochemical Insights

The coupling constants (J-values) between the protons and fluorine atoms (JHF), between fluorine atoms (JFF), and between carbon and fluorine atoms (JCF) are critical for confirming the substitution pattern. Analysis of these through-bond interactions provides definitive evidence of the relative positions of the substituents. For instance, the magnitude of JHF and JFF couplings would differ significantly based on the number of bonds separating the interacting nuclei (e.g., ³J, ⁴J, ⁵J). This detailed coupling information is currently unpublished.

2D NMR Techniques for Connectivity (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal the coupling between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of the protonated aromatic carbons.

Specific 2D NMR data for this compound has not been reported.

Computational Prediction of NMR Parameters

Modern computational chemistry methods, such as Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method, can predict NMR chemical shifts and coupling constants. nist.gov Such a study would provide theoretical values that could guide the analysis of future experimental data. However, a specific computational study for this compound has not been found in the literature.

Infrared and Raman Spectroscopy

Vibrational Mode Assignment

An experimental IR or Raman spectrum for this compound is not publicly available. A theoretical analysis would anticipate characteristic absorption bands for:

C-H stretching of the aromatic ring (~3100-3000 cm⁻¹) and the methoxy group (~2950-2850 cm⁻¹).

C=C stretching vibrations within the aromatic ring (~1600-1450 cm⁻¹).

C-O stretching of the methoxy group (~1250 cm⁻¹ and ~1050 cm⁻¹).

C-F stretching vibrations (~1300-1100 cm⁻¹).

C-Br stretching, which typically appears in the fingerprint region at lower wavenumbers.

A detailed assignment of each vibrational mode, often aided by computational frequency calculations, is necessary for a complete analysis but is not possible without the spectral data.

Computational Prediction of Vibrational Spectra

While specific experimental vibrational spectra for this compound are not extensively documented in publicly available literature, its vibrational modes can be accurately predicted using computational chemistry. youtube.com Density Functional Theory (DFT) is a powerful tool for this purpose, with the B3LYP functional and a comprehensive basis set like 6-311++G(d,p) being standard for achieving a high degree of accuracy. researchgate.net Such calculations, often performed using software packages like Gaussian, provide a theoretical infrared (IR) and Raman spectrum by calculating the harmonic vibrational frequencies. researchgate.netyoutube.com

The predicted spectrum for this compound would be characterized by several key vibrational modes. These include the C-H stretching vibrations of the aromatic ring, the C-C stretching modes within the benzene (B151609) ring itself, and the characteristic vibrations of the substituents. The C-Br stretching frequency is typically found in the lower frequency region of the spectrum. The C-F stretching vibrations will appear at higher frequencies, and their exact position can be influenced by the other ring substituents. The methoxy group will exhibit characteristic C-O stretching and methyl C-H stretching and bending modes. libretexts.orgmsu.edu By comparing the computed vibrational frequencies with those of structurally related molecules, such as 2,4-difluoro-1-methoxybenzene, a reliable assignment of the principal vibrational modes can be achieved. researchgate.net

Table 1: Predicted Prominent Vibrational Modes for this compound This table is illustrative and based on computational data for analogous compounds. Actual experimental values may vary.

Vibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Methoxy C-H Stretch2980 - 2850
Aromatic C=C Stretch1600 - 1450
Methoxy C-H Bend1470 - 1430
C-F Stretch1250 - 1000
C-O (Ether) Stretch1300 - 1200 (asymmetric), 1050 - 1000 (symmetric)
C-Br Stretch680 - 515

Mass Spectrometry (High-Resolution MS, Fragmentation Analysis)

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₅BrF₂O), HRMS would confirm its exact mass. The electron ionization (EI) mass spectrum would provide significant structural information through its fragmentation pattern. libretexts.org

The fragmentation of aromatic compounds in EI-MS is heavily influenced by the stability of the resulting ions. libretexts.orglibretexts.org For this compound, several key fragmentation pathways are anticipated. A prominent feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). libretexts.org

Common fragmentation pathways would likely include:

Loss of a bromine radical: This would lead to a significant fragment ion [M-Br]⁺.

Loss of a methyl radical: Cleavage of the methoxy group to lose •CH₃ would result in an [M-CH₃]⁺ ion.

Loss of a formyl radical: A rearrangement followed by the loss of •CHO from the methoxy group could produce an [M-CHO]⁺ fragment.

Loss of carbon monoxide: Subsequent fragmentation of the [M-CH₃]⁺ ion could involve the loss of a neutral CO molecule.

The stability of the aromatic ring means that the molecular ion peak is expected to be relatively intense. libretexts.org Studies on the fragmentation of polybrominated diphenyl ethers have shown that the substitution pattern significantly influences the fragmentation pathways, a principle that would also apply here. nih.gov

Table 2: Hypothetical Major Fragmentation Ions for this compound in EI-MS This is a predictive table based on established fragmentation patterns. The m/z values are for the ⁷⁹Br isotope.

Ionm/z (for ⁷⁹Br)Proposed Identity
[M]⁺•226Molecular Ion
[M+2]⁺•228Molecular Ion (⁸¹Br isotope)
[M-CH₃]⁺211Loss of methyl radical from methoxy group
[M-CHO]⁺197Loss of formyl radical
[M-Br]⁺147Loss of bromine radical

X-ray Crystallography of Derivatives and Analogues

Molecular Conformation and Torsion Angles

The conformation of this compound would largely be dictated by the orientation of the methoxy group relative to the benzene ring. The C(3)-O-C(methyl) bond angle would be expected to be in the typical range for aryl methyl ethers. The torsion angle, defined by C(2)-C(3)-O-C(methyl), determines whether the methyl group is oriented in the plane of the benzene ring. Due to steric hindrance from the adjacent substituents, particularly the bromine atom at position 2, the methoxy group may be twisted out of the plane of the ring to minimize repulsive interactions.

Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The crystal packing of this compound and its derivatives would be governed by a variety of non-covalent interactions. nih.govresearchgate.net The presence of both bromine and fluorine atoms makes halogen bonding a particularly important consideration. nih.govwikipedia.orgnih.gov Halogen bonds are attractive interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. youtube.comwikipedia.org Potential halogen bonds could include Br···O, Br···F, and F···F interactions, which would play a significant role in the supramolecular assembly. nih.govijres.org

Chiroptical Properties (if Chiral Derivatives are Formed)

This compound is an achiral molecule and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, if a chiral derivative were to be synthesized, for example by introducing a chiral center into a substituent or by creating a molecule with atropisomerism, then these properties would become relevant.

The separation of a racemic mixture of a chiral derivative into its constituent enantiomers is known as chiral resolution. wikipedia.org This can often be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. wikipedia.org Once isolated, the enantiopure derivatives could be analyzed by chiroptical techniques. Circular dichroism (CD) spectroscopy, for instance, measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules. The synthesis and chiroptical analysis of expanded helicenes, for example, demonstrate the power of these techniques in characterizing complex chiral structures. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations are the cornerstone of modern computational chemistry. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict the electronic and structural properties of molecules with a high degree of accuracy. For a polysubstituted benzene (B151609) derivative such as 1-Bromo-2,5-difluoro-3-methoxybenzene, DFT methods, particularly with hybrid functionals like B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be a common choice to balance computational cost and accuracy.

The electronic structure dictates the chemical behavior of a molecule. Key aspects of this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Natural Bond Orbital (NBO) analysis would further elucidate the charge distribution, revealing the partial atomic charges on each atom. In this compound, the highly electronegative fluorine and bromine atoms are expected to draw electron density from the benzene ring, while the methoxy (B1213986) group acts as an electron-donating group through resonance. This interplay of inductive and resonance effects creates a unique charge distribution pattern that is critical for predicting its interaction with other chemical species.

Table 1: Hypothetical Frontier Orbital Energies for this compound

ParameterPredicted Value (eV)Significance
HOMO EnergyData not availableIndicates electron-donating capability
LUMO EnergyData not availableIndicates electron-accepting capability
HOMO-LUMO GapData not availableCorrelates with chemical reactivity and stability

Note: The values in this table are hypothetical and serve as a placeholder to illustrate how such data would be presented. Actual values require specific computational runs.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with electrophiles and nucleophiles. The MEP map of this compound would likely show negative potential (typically colored red) around the electronegative fluorine atoms and the oxygen of the methoxy group, indicating regions susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and potentially a "sigma-hole" associated with the bromine atom, which is a region of positive electrostatic potential on the outermost portion of the halogen atom, making it a potential site for halogen bonding.

Conformational Analysis

The substituents on the benzene ring are not static; the methoxy group can rotate around the C-O bond. Conformational analysis aims to identify the most stable three-dimensional arrangement (conformer) of the molecule and the energy barriers between different conformers.

The rotation of the methoxy group relative to the plane of the benzene ring is a key conformational feature. Computational methods can map the potential energy surface as a function of the C-C-O-C dihedral angle. This analysis would reveal the energy minima, corresponding to the most stable conformers, and the transition states, which represent the energy barriers to rotation. The height of this rotational barrier is influenced by steric and electronic interactions with the adjacent fluorine and bromine atoms.

Table 2: Predicted Conformational Data for this compound

ParameterPredicted ValueSignificance
Most Stable Conformer (C-C-O-C Dihedral Angle)Data not availableDefines the molecule's ground-state geometry
Rotational Energy Barrier (Methoxy Group)Data not available (kJ/mol)Indicates the flexibility of the methoxy group

Note: The values in this table are hypothetical and serve as a placeholder. Specific computational analysis is required to determine these values.

Predictive Modeling of Reactivity and Regioselectivity

Theoretical models can predict the most likely sites for chemical reactions on the this compound ring. For electrophilic aromatic substitution, for instance, reactivity indicators derived from computational chemistry, such as Fukui functions or the calculated partial atomic charges, can identify which of the unsubstituted carbon atoms on the ring are most susceptible to attack. The combination of the electron-withdrawing inductive effects of the halogens and the electron-donating resonance effect of the methoxy group would lead to a specific and predictable pattern of regioselectivity for various reactions. These predictive models are instrumental in designing synthetic routes and understanding reaction mechanisms.

Molecular Dynamics Simulations

Extensive searches of scientific literature and chemical databases have revealed no specific molecular dynamics (MD) simulation studies conducted on this compound. While theoretical and computational studies exist for structurally related compounds, such as 2,4-difluoro-1-methoxybenzene and 1-chloro-3-methoxybenzene, direct MD simulation data for the title compound is not available in the public domain as of the time of this writing. isroset.org

Molecular dynamics simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. The absence of such studies for this compound indicates a gap in the current body of research. Future computational investigations could provide valuable insights into its behavior in various chemical environments.

Role As a Synthetic Intermediate for Advanced Chemical Entities and Materials

Building Block for Complex Organic Molecules

Research into the specific applications of 1-Bromo-2,5-difluoro-3-methoxybenzene as a building block for complex organic molecules is limited in publicly available scientific literature. However, its structural features—a brominated and polyfluorinated aromatic ring with a methoxy (B1213986) group—suggest its potential utility in various organic transformations. The presence of a bromine atom provides a reactive handle for cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

Incorporation into Polycyclic Aromatic Systems

Specific examples of the incorporation of This compound into polycyclic aromatic systems are not extensively documented. In principle, the bromo substituent makes the compound a suitable candidate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. wikipedia.orgnih.gov This type of reaction is a powerful method for constructing biaryl systems, which are foundational structures in many polycyclic aromatic hydrocarbons. nih.gov The reaction would involve coupling the aryl bromide with an appropriate organoboron reagent in the presence of a palladium catalyst and a base. wikipedia.org The fluorine and methoxy substituents on the benzene (B151609) ring would influence the electronic properties and solubility of the resulting polycyclic system.

Precursor for Heterocyclic Compounds

While direct evidence of This compound being used as a precursor for heterocyclic compounds is scarce, its structure lends itself to such synthetic strategies. The bromine atom can be transformed into other functional groups or used in coupling reactions to introduce heterocyclic moieties. For instance, palladium-catalyzed cross-coupling reactions are widely used to synthesize aryl-substituted heterocycles, which are prevalent motifs in pharmaceuticals and materials science. researchgate.net The difluoro and methoxy substitution pattern would be retained in the final heterocyclic product, imparting specific electronic and steric properties.

Foundation for Fluorinated Organic Compounds

The presence of two fluorine atoms on the benzene ring inherently positions This compound as a precursor for a variety of fluorinated organic compounds. The strategic placement of fluorine atoms can significantly alter the properties of organic molecules.

Impact of Fluorine on Molecular Properties in Derivatives

The introduction of fluorine atoms into organic molecules, including derivatives of This compound , can have profound effects on their physicochemical and biological properties. Fluorine is the most electronegative element and can alter the acidity, basicity, and dipole moment of a molecule. The carbon-fluorine bond is strong and can enhance the metabolic stability of a compound, a desirable trait in medicinal chemistry. Furthermore, the presence of fluorine can influence the conformation of a molecule and its ability to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding. These modifications can lead to improved potency and selectivity of bioactive molecules.

Precursor for Functional Materials

The unique substitution pattern of This compound suggests its potential as a precursor for functional materials, although specific examples are not well-documented.

Monomers for Specialty Polymers and Copolymers

There is no specific information available regarding the use of This compound as a monomer for specialty polymers and copolymers. In theory, the bromo functionality could be utilized in polymerization reactions, such as polycondensation or cross-coupling polymerization, to incorporate the difluoro-methoxy-phenylene unit into a polymer backbone. The resulting polymers would be expected to possess properties influenced by the fluorine and methoxy groups, such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

Building Blocks for Liquid Crystals

The development of new liquid crystal materials is crucial for advancing display technologies and other photonic applications. The molecular architecture of liquid crystals dictates their mesomorphic properties, and the incorporation of fluorine atoms is a well-established strategy to modulate these characteristics. Fluorine's high electronegativity and the stability of the carbon-fluorine bond can influence properties such as dielectric anisotropy, viscosity, and clearing points.

While direct and extensive research on the application of this compound in liquid crystal synthesis is not widely documented in publicly available literature, its structural motifs are highly relevant to the design of advanced liquid crystalline materials. The presence of both fluoro and methoxy substituents on the phenyl ring is a common feature in many liquid crystal molecules. For instance, lateral fluoro-substituents are known to enhance the stability of tilted smectic phases and reduce melting points. biointerfaceresearch.com The difluorophenyl unit, in particular, can confer a high lateral dipole moment, leading to a negative dielectric anisotropy, a desirable property for certain display modes. biointerfaceresearch.com

The general synthetic approach towards liquid crystals often involves the coupling of different aromatic cores. Bromo-substituted aromatics like this compound are key precursors for such coupling reactions, most notably Suzuki and Sonogashira couplings. The bromine atom provides a reactive handle for the introduction of other molecular fragments, allowing for the construction of the elongated, rigid structures characteristic of liquid crystals.

Scaffolds for Chemical Probes and Ligands (excluding biological activity)

Chemical probes and ligands are indispensable tools in chemistry for studying and interacting with other molecules. The design of these molecules often requires a rigid scaffold that can be functionalized with specific recognition elements. Fluorinated aromatic compounds are increasingly utilized as scaffolds due to their unique properties. The introduction of fluorine can influence the conformation of a molecule and provide a site for specific interactions.

This compound, with its distinct substitution pattern, presents a versatile platform for the development of novel chemical probes and ligands. The bromine atom serves as a convenient point for modification through various cross-coupling reactions, allowing for the attachment of different functionalities. The fluorine atoms can modulate the electronic properties of the aromatic ring and can also participate in non-covalent interactions, such as hydrogen bonding with specific receptors.

While specific examples of chemical probes derived from this compound are not readily found in the literature, the utility of related bromo-fluoro-aromatic compounds is well-established. For instance, the development of fluorinated scaffolds through transition metal-catalyzed C-H bond activation is an active area of research, highlighting the importance of these structures in creating diverse molecular architectures. nih.gov The synthesis of various fluoro and methoxy substituted chalcone (B49325) derivatives further illustrates the synthetic utility of such building blocks in creating functional molecules. acgpubs.org

The synthesis of ligands for various applications often starts from halogenated precursors. For example, 1-Bromo-2,3-difluorobenzene is used as an intermediate for liquid crystals and drugs. chemicalbook.com This suggests that other isomers, such as this compound, could potentially serve a similar role as a foundational scaffold upon which more complex ligand structures are built. The development of diverse chemical scaffolds is crucial for expanding the toolbox of chemists to create molecules with tailored properties. nih.gov

Future Research Directions and Prospects

Development of Novel and More Efficient Synthetic Routes

The creation of complex molecules like 1-Bromo-2,5-difluoro-3-methoxybenzene necessitates sophisticated and efficient synthetic strategies. Future research will likely focus on moving beyond traditional multi-step syntheses toward more elegant and high-yielding methods.

Key areas of development include:

Directed Ortho-Metalation (DoM): The methoxy (B1213986) group is a well-known directing group for ortho-metalation. wikipedia.orguwindsor.ca Research into using this group to specifically lithiate the C6 position of a 1,4-difluoro-2-methoxybenzene precursor, followed by quenching with an electrophilic bromine source, could provide a highly regioselective route. The interplay between the directing power of the methoxy group and the electronic effects of the fluorine atoms would be a critical area of study. organic-chemistry.orgstrath.ac.uk

Late-Stage C-H Functionalization: Instead of building the ring with all substituents in place, a more convergent approach involves the direct C-H bromination of a suitable difluoroanisole precursor. This would require the development of highly regioselective catalytic systems, potentially using transition metals that can differentiate between the available C-H positions on the aromatic ring. youtube.com

Nucleophilic Aromatic Substitution (SNAr): An alternative strategy could involve starting with a more halogenated precursor, such as 1,2,3,5-tetrafluorobenzene. A regioselective SNAr reaction with sodium methoxide (B1231860) to replace the fluorine at C3, followed by a selective bromination, presents a plausible, albeit challenging, route. The relative reactivity of the different C-F bonds would be a key parameter to investigate. nih.govwikipedia.orgmasterorganicchemistry.com

Sandmeyer-Type Reactions: Building on classical methods, a route starting from a specifically substituted aniline (B41778), such as 2,5-difluoro-3-methoxyaniline, could yield the target compound via diazotization and subsequent reaction with a copper(I) bromide source. google.com The availability and synthesis of the aniline precursor would be the primary focus.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesAnticipated ChallengesKey Research Focus
Directed Ortho-Metalation (DoM)High regioselectivity. wikipedia.orgRequires cryogenic temperatures; strong organolithium bases needed. organic-chemistry.orgOptimizing directing group influence vs. fluorine deactivation.
Late-Stage C-H FunctionalizationHigh atom economy; potentially fewer steps.Achieving high regioselectivity on a complex substrate. youtube.comDevelopment of novel, selective transition-metal catalysts.
Nucleophilic Aromatic Substitution (SNAr)Utilizes readily available fluorinated precursors. numberanalytics.comControlling regioselectivity of the nucleophilic attack. libretexts.orgUnderstanding electronic activation/deactivation by substituents.
Sandmeyer ReactionWell-established and reliable transformation. google.comAvailability and synthesis of the required aniline precursor.Efficient synthesis of 2,5-difluoro-3-methoxyaniline.

Exploration of Undiscovered Reactivity Patterns

The unique arrangement of functional groups in this compound offers several avenues for exploring novel reactivity.

Cross-Coupling Reactions: The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. acs.orgresearchgate.netresearchgate.net Future work will explore how the electron-withdrawing fluorine atoms and the electron-donating methoxy group collectively influence the efficiency of oxidative addition and reductive elimination steps in these catalytic cycles. nih.gov This could lead to the synthesis of a diverse library of derivatives with new carbon-carbon bonds.

Selective C-F Bond Activation: While C-F bonds are notoriously strong, their selective activation and functionalization represent a major frontier in modern organic chemistry. Research could target the selective replacement of one of the fluorine atoms through transition-metal catalysis, which would open up entirely new synthetic pathways.

Further Aromatic Substitution: The reactivity of the remaining C-H positions (at C4 and C6) towards electrophilic or nucleophilic attack is another area for exploration. The combined electronic effects of the existing substituents make predictions challenging, creating an opportunity for discovering new and potentially unexpected reactivity patterns.

Table 2: Potential Reactivity Sites and Research Questions

Reactive SitePotential Reaction TypeKey Research Question
C-Br BondSuzuki, Stille, Heck, Buchwald-Hartwig coupling. youtube.comHow do the fluoro and methoxy groups modulate catalytic activity and reaction yields?
C-F BondsNucleophilic Aromatic Substitution (SNAr), youtube.com Catalytic C-F Activation.Can the two C-F bonds be differentiated chemically for selective functionalization?
Aromatic Ring (C4/C6)Electrophilic Aromatic Substitution, Directed Metalation.What are the regiochemical outcomes of further substitution on this complex scaffold?
Methoxy GroupEther Cleavage. wikipedia.orgCan the methoxy group be selectively cleaved to reveal a phenol (B47542) for further functionalization?

Application in Emerging Fields of Chemical Synthesis

The structural features of this compound make it an attractive building block for several high-value applications.

Medicinal Chemistry: Fluorine-containing molecules are ubiquitous in modern pharmaceuticals due to their ability to enhance metabolic stability, binding affinity, and lipophilicity. numberanalytics.com This compound could serve as a key fragment for creating novel drug candidates. Computational and experimental screening of derivatives against various biological targets, such as kinases or proteases, could reveal new therapeutic leads. The influence of halogen substitution on biological activity is a significant area of study. nih.gov

Materials Science: Polyfluorinated aromatic compounds are precursors to advanced materials such as liquid crystals, fluoropolymers, and organic light-emitting diodes (OLEDs). numberanalytics.com The specific substitution pattern of this molecule could be exploited to synthesize materials with unique thermal, electronic, or optical properties.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine atoms is a common strategy in the design of modern herbicides and pesticides. numberanalytics.com This compound could be used as a scaffold to develop new agrochemicals with improved efficacy and environmental profiles.

Sustainable and Scalable Production Methods

Future research must also prioritize the development of sustainable and economically viable methods for producing this and related compounds.

Flow Chemistry: Transitioning key synthetic steps, particularly those involving hazardous reagents or intermediates, to continuous flow reactors can improve safety, efficiency, and scalability. The synthesis of related fluorinated compounds has been shown to benefit from flow processes. chemicalbook.com

Green Catalysis: The development of catalysts based on earth-abundant metals to replace precious metals like palladium in cross-coupling reactions is a major goal of green chemistry. Furthermore, creating recyclable catalytic systems would significantly reduce waste and cost. sciencedaily.com

Alternative Solvents: Reducing the reliance on hazardous organic solvents by exploring reactions in greener alternatives, such as water, ionic liquids, or deep eutectic solvents, will be crucial for environmentally benign production. researchgate.net

Advanced Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry provides powerful tools to predict and understand the behavior of complex molecules, guiding experimental work and accelerating discovery.

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of this compound. nih.gov This can predict key properties such as the molecular electrostatic potential (to identify sites susceptible to nucleophilic or electrophilic attack), bond dissociation energies (to predict reactivity), and the energies of reaction intermediates and transition states. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): In the context of medicinal or agrochemical research, QSAR studies can be employed. By synthesizing a library of derivatives and evaluating their biological activity, computational models can be built to correlate specific structural features with activity, enabling a more rational design of future compounds. nih.gov

Reaction Mechanism Modeling: Theoretical modeling can elucidate the mechanisms of complex catalytic reactions involving this substrate. This can help in optimizing reaction conditions, predicting side products, and designing more efficient catalysts.

Table 3: Application of Theoretical Methods

Theoretical MethodResearch ApplicationExpected Insights
Density Functional Theory (DFT)Reactivity PredictionMapping of electron density, prediction of reactive sites, bond strength analysis. nih.gov
QSARDrug/Agrochemical DesignCorrelation of molecular structure with biological activity to guide lead optimization. nih.gov
Transition State TheoryMechanism ElucidationUnderstanding reaction pathways and energy barriers for synthetic transformations.
Molecular Dynamics (MD)Binding InteractionsSimulating the interaction of the molecule with biological targets like proteins. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 1-bromo-2,5-difluoro-3-methoxybenzene to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst loading. For brominated methoxybenzenes, halogenation of methoxybenzene precursors using Br₂ in a controlled environment (e.g., DCM at 0–5°C) is common. Evidence from analogous compounds (e.g., 1-bromo-2,4-difluorobenzene) suggests that electron-withdrawing substituents like fluorine enhance regioselectivity during bromination . Purity can be improved via fractional distillation (bp ~234°C for similar bromo-difluoro compounds) or column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. What characterization techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for identifying substitution patterns. For example, methoxy groups typically show singlets at ~3.8–4.0 ppm, while fluorine atoms influence splitting patterns in adjacent protons .
  • GC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., 223.99 g/mol for C₇H₅BrF₂O) and detects impurities.
  • Elemental Analysis : Validates stoichiometry, especially for halogen content .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability tests under inert atmospheres (N₂/Ar) and controlled temperatures (0–6°C) are recommended. Bromo-fluoroarenes are prone to hydrolysis; thus, anhydrous storage in amber glass vials with molecular sieves is advised. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this compound for cross-coupling reactions?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic effects. Computational modeling (DFT) predicts reactive sites: the bromine atom at position 1 is a strong leaving group, while fluorine at position 2 directs electrophiles to position 5. Suzuki-Miyaura coupling with arylboronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF at 80°C .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The methoxy group donates electrons via resonance, activating position 4 for nucleophilic attack, while fluorine withdraws electrons, deactivating adjacent positions. Solvent effects (DMF vs. DMSO) can be simulated using COSMO-RS .

Q. What analytical approaches resolve contradictions in reaction kinetic data for bromo-difluoro-methoxybenzene derivatives?

  • Methodological Answer : Conflicting data (e.g., rate constants varying across studies) may arise from impurities or solvent effects. Use a combination of:
  • In-situ FTIR to monitor reaction progress.
  • Isotopic Labeling (e.g., 18O^{18}\text{O} in methoxy groups) to track mechanistic pathways.
  • Control Experiments with deuterated solvents (e.g., D₂O) to identify protonation steps .

Safety and Handling

Q. What safety protocols are critical when handling this compound in high-pressure reactions?

  • Methodological Answer :
  • Use explosion-proof reactors for reactions above 150°C.
  • Conduct hazard assessments (e.g., H315/H319 skin/eye irritation risks) and ensure fume hoods with HEPA filters are used .

Application-Oriented Questions

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

  • Methodological Answer : It serves as a precursor for trifluoromethylated drug candidates. For example, coupling with 5-(trifluoromethyl)pyridine-2-amine yields kinase inhibitors. Scale-up requires optimizing stoichiometry (1:1.2 substrate:reagent) and catalytic turnover .

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